molecular formula C17H20N2O4 B3988245 N-[2-(2,6-dimethylphenoxy)ethyl]-N'-(furan-2-ylmethyl)oxamide

N-[2-(2,6-dimethylphenoxy)ethyl]-N'-(furan-2-ylmethyl)oxamide

Cat. No.: B3988245
M. Wt: 316.35 g/mol
InChI Key: MMXJBEHUFLKVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,6-dimethylphenoxy)ethyl]-N’-(furan-2-ylmethyl)oxamide is a synthetic organic compound characterized by the presence of both phenoxy and furan groups

Preparation Methods

The synthesis of N-[2-(2,6-dimethylphenoxy)ethyl]-N’-(furan-2-ylmethyl)oxamide typically involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with furan-2-carbaldehyde to produce the corresponding oxime, which is subsequently converted to the oxamide through a reaction with oxalyl chloride and an amine .

Chemical Reactions Analysis

N-[2-(2,6-dimethylphenoxy)ethyl]-N’-(furan-2-ylmethyl)oxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(2,6-dimethylphenoxy)ethyl]-N’-(furan-2-ylmethyl)oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,6-dimethylphenoxy)ethyl]-N’-(furan-2-ylmethyl)oxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy and furan groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

N-[2-(2,6-dimethylphenoxy)ethyl]-N’-(furan-2-ylmethyl)oxamide can be compared with other similar compounds, such as:

The uniqueness of N-[2-(2,6-dimethylphenoxy)ethyl]-N’-(furan-2-ylmethyl)oxamide lies in its combination of phenoxy and furan groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2,6-dimethylphenoxy)ethyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-12-5-3-6-13(2)15(12)23-10-8-18-16(20)17(21)19-11-14-7-4-9-22-14/h3-7,9H,8,10-11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXJBEHUFLKVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCNC(=O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[2-(2,6-dimethylphenoxy)ethyl]-N'-(furan-2-ylmethyl)oxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2,6-dimethylphenoxy)ethyl]-N'-(furan-2-ylmethyl)oxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(2,6-dimethylphenoxy)ethyl]-N'-(furan-2-ylmethyl)oxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(2,6-dimethylphenoxy)ethyl]-N'-(furan-2-ylmethyl)oxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(2,6-dimethylphenoxy)ethyl]-N'-(furan-2-ylmethyl)oxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(2,6-dimethylphenoxy)ethyl]-N'-(furan-2-ylmethyl)oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.